4-(ジメチルアミノ)フェニル酢酸

概要

説明

科学的研究の応用

Normix has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of rifamycin derivatives.

Biology: Investigated for its effects on gut microbiota and its role in modulating the immune response.

Industry: Employed in the development of new antibiotics and as a reference standard in pharmaceutical quality control.

作用機序

ノルミクスは、細菌のリボ核酸合成を阻害することにより、その効果を発揮します。 これは、細菌のデオキシリボ核酸依存性リボ核酸ポリメラーゼ酵素のβサブユニットに結合し、転写の移行ステップを阻害します 。 この阻害により、細菌のリボ核酸の合成が阻害され、感受性菌の死につながります。 さらに、ノルミクスは、プレグナンX受容体を活性化することが示されており、これは、プロ炎症性転写因子核因子κBを阻害し、その抗炎症効果に寄与します .

準備方法

合成経路と反応条件

ノルミクスは、リファマイシンSVから一連の化学反応によって合成されます。 重要なステップには、ピリドイミダゾール環の付加が含まれ、これにより化合物は胃腸管で吸収されなくなります 。 合成経路には、通常、以下が含まれます。

出発物質: リファマイシンSV。

主な反応:

反応条件:

工業生産方法

ノルミクスの工業生産には、ラボでの合成と同じ原理を用いた大規模合成が含まれますが、効率と収率が最適化されています。 このプロセスには、以下が含まれます。

バッチ式または連続フロー反応器: 反応条件を一定に維持するため。

精製工程: 結晶化、ろ過、乾燥などを行い、最終生成物を純粋な形で得ます。

品質管理: 医薬品規格に適合していることを確認するための厳格な試験。

化学反応の分析

反応の種類

ノルミクスは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ノルミクスは、特定の条件下で酸化され、さまざまな酸化誘導体を生成することができます。

還元: 還元反応は、分子の官能基を修飾することができます。

置換: ノルミクスは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲン、アルキル化剤、求核剤など。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応により、さまざまな置換アナログのノルミクスが生成される場合があります。

科学研究への応用

ノルミクスは、以下を含む幅広い科学研究への応用を持っています。

化学: リファマイシン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 腸内細菌叢への影響と免疫応答の調節における役割が調査されています.

医学: 旅行者の下痢、下痢を伴う過敏性腸症候群、肝性脳症など、胃腸疾患の治療のための臨床研究で広く使用されています.

産業: 新しい抗生物質の開発と、医薬品品質管理の基準物質として使用されています。

類似化合物との比較

ノルミクスは、非全身性で胃腸部位特異的な作用を持つため、リファマイシン誘導体の中でユニークです。 類似の化合物には、以下が含まれます。

リファンピシン: 結核やその他の細菌感染症の治療に使用される全身性抗生物質。

リファブチン: 結核やマイコバクテリウム・アビウム複合体など、マイコバクテリア感染症の治療に使用されます。

リファペンチン: 結核の治療に使用される別の全身性抗生物質。

ノルミクスは、胃腸管での吸収が最小限であるため、全身的な副作用のリスクが低く、胃腸感染症の治療に特に効果的であることが特徴です .

生物活性

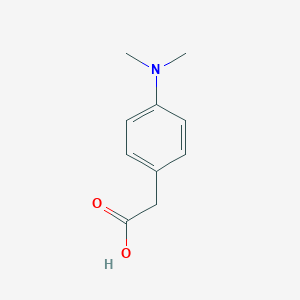

4-(Dimethylamino)phenylacetic acid (4-DMPA) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

4-DMPA is characterized by the following structural formula:

- Molecular Weight : 183.22 g/mol

- CAS Number : 17078-28-3

- Melting Point : 105-108 °C

This compound features a dimethylamino group attached to a phenylacetic acid moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 4-DMPA have been explored in several studies, particularly focusing on its effects on cell proliferation, enzyme inhibition, and potential therapeutic applications.

Cell Proliferation Inhibition

One of the notable activities of 4-DMPA is its ability to inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that small molecule ligands derived from combinatorial libraries, including 4-DMPA, were able to reduce the proliferation of Ramos B-lymphoma cells significantly. The mechanism was linked to the compound's interaction with beta-actin, a protein vital for cell structure and motility .

The mechanism through which 4-DMPA exerts its effects appears to involve:

- Actin Binding : By binding to beta-actin, 4-DMPA may disrupt cytoskeletal dynamics, which are essential for cell division and motility.

- Enzyme Inhibition : Some studies suggest that derivatives of phenylacetic acids can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This suggests a potential anti-inflammatory and anticancer application for 4-DMPA .

Study on E. coli Metabolism

Another significant study involved engineering Escherichia coli to biosynthesize para-amino phenylacetic acid (4-APA), a structural analog of 4-DMPA. The engineered strains showed improved production rates of 4-APA, indicating that compounds with similar structures could be produced efficiently through metabolic engineering . This highlights not only the biological relevance but also the synthetic accessibility of such compounds.

Inhibition of Tau Aggregation

Recent research has also explored the potential of compounds like 4-DMPA as tau aggregation inhibitors in neurodegenerative diseases such as Alzheimer's. The findings indicated that certain derivatives could reduce tau tangles in neuronal cultures, suggesting a neuroprotective role .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-DMPA, it is useful to compare it with structurally related compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 4-(Dimethylamino)phenylacetic acid | Cell proliferation inhibition | TBD | Effective against Ramos B-cells |

| 4-Aminophenylacetic acid | COX inhibition | TBD | Similar structure; anti-inflammatory |

| Phenylacetic acid | General cytotoxicity | TBD | Less specific than phenyl derivatives |

特性

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: 4-(Dimethylamino)phenylacetic acid (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。